molecular formula C15H19N5O2S B6505833 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine CAS No. 1421478-44-5

2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine

Cat. No. B6505833
CAS RN: 1421478-44-5
M. Wt: 333.4 g/mol
InChI Key: HHPFSBGTQMXXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)oxy]pyrazine, also known as PPTPCP, is a novel synthetic pyrazine compound with a wide range of potential applications in scientific research. PPTPCP is a highly versatile compound, with an aromatic ring structure and a unique combination of two heteroatoms, nitrogen and sulfur, in the same molecule. This combination of elements makes PPTPCP an attractive candidate for use in a range of scientific research applications, including drug discovery and development, biochemistry, and physiology.

Mechanism of Action

The exact mechanism of action of 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine is not fully understood. However, it is believed that the compound may act as an anti-inflammatory and anti-bacterial agent by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. Additionally, 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine may act as an anti-cancer agent by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine have not been fully studied. However, preliminary studies have suggested that 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine may have anti-inflammatory, anti-bacterial, and anti-cancer properties, as well as potential applications in the development of medical devices and novel anti-diabetic agents.

Advantages and Limitations for Lab Experiments

2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine has a number of advantages for use in laboratory experiments. It is a highly stable compound, with a low melting point and a high boiling point. Additionally, it is easily synthesized and can be stored for long periods of time without significant degradation. However, there are some limitations to the use of 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine in laboratory experiments. It is a highly toxic compound and must be handled with extreme caution. Additionally, it is a relatively expensive compound, making it difficult to use in large-scale experiments.

Future Directions

The potential applications of 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine in scientific research are vast, and there are many possible future directions for the compound. These include further research into its anti-inflammatory, anti-bacterial, and anti-cancer properties, as well as its potential applications in the development of medical devices and novel anti-diabetic agents. Additionally, further research into the synthesis of 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine and its potential uses in drug discovery and development are possible future directions. Finally, further research into the biochemical and physiological effects of 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine is needed to fully understand its potential applications in scientific research.

Synthesis Methods

2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine can be synthesized using a number of different methods. The most commonly used method is the Biginelli reaction, which involves the reaction of a substituted aldehyde, a substituted urea, and an acid catalyst. The Biginelli reaction is a three-component condensation reaction that produces 2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine in high yield and purity. Other methods of synthesis include the Mannich reaction, the Knoevenagel condensation, and the Perkin reaction.

Scientific Research Applications

2-{[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]oxy}pyrazine has a wide range of potential applications in scientific research. It has been used in drug discovery and development, biochemistry, and physiology, and has been studied for its potential as an anti-cancer, anti-inflammatory, and anti-bacterial agent. It has also been used in the development of materials for medical devices and as a novel anti-diabetic agent.

properties

IUPAC Name

(4-propylthiadiazol-5-yl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-2-3-12-14(23-19-18-12)15(21)20-8-4-11(5-9-20)22-13-10-16-6-7-17-13/h6-7,10-11H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPFSBGTQMXXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Propyl-1,2,3-thiadiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

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